methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine
Description
The imidazole (B134444) ring, a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, is a fundamental structural motif in the field of chemical biology. nih.gov Its prevalence stems from its incorporation into essential biological molecules. The most notable example is the amino acid histidine, whose imidazole side chain plays a critical role in the structure and function of countless proteins and enzymes. wikipedia.orgnih.gov In enzymatic active sites, the imidazole group can act as a general acid, a general base, or a nucleophilic catalyst, facilitating a wide range of biochemical transformations. Furthermore, it is an excellent ligand for various metal ions, a property crucial for the function of metalloenzymes like hemoglobin. wikipedia.org
Beyond its role in natural biomolecules, the imidazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.gov This versatility has led to the incorporation of the imidazole ring into a vast array of pharmaceutical agents with diverse therapeutic applications. These include antifungal drugs, certain antibiotics, and sedatives. wikipedia.org Imidazole derivatives have been developed to exhibit antibacterial, anti-inflammatory, anticancer, and antidepressant activities, among others. nih.govnih.gov The unique electronic properties of the imidazole ring, its ability to participate in hydrogen bonding as both a donor and acceptor, and its amphoteric nature—acting as both a weak acid and a weak base—contribute to its remarkable utility in the design of bioactive compounds. nih.gov
N-alkyl amine scaffolds are another cornerstone in the design of bioactive small molecules and pharmaceuticals. Amines are ubiquitous in biologically active compounds and their N-alkylation is a key strategy used by medicinal chemists to fine-tune the properties of a drug candidate. researchgate.net The presence of an N-alkyl amine group can profoundly influence a molecule's physicochemical and pharmacokinetic profiles.
The nitrogen atom in an N-alkyl amine is typically basic and can be protonated at physiological pH. This positive charge is often critical for forming strong ionic interactions with negatively charged residues, such as aspartate or glutamate, in the binding sites of target proteins. researchgate.net This electrostatic interaction can be a major contributor to a molecule's binding affinity and selectivity. Furthermore, the amine group is an effective hydrogen bond donor, further anchoring the molecule to its biological target.
From a drug design perspective, modifying the alkyl substituents on the nitrogen allows for systematic exploration of a binding pocket. Changing the size, shape, and lipophilicity of the alkyl groups can optimize van der Waals interactions, modulate solubility, and improve metabolic stability. nih.gov The N-alkylation of amines is a fundamental transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. researchgate.net Consequently, the development of novel reagents and methods for installing N-alkyl amine groups, particularly medicinally relevant ones like methylamine (B109427), remains an active area of chemical research. chemrxiv.org
The compound methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine represents a compelling subject for investigation as it strategically combines the key features of both the imidazole core and the N-alkyl amine scaffold. The rationale for its study as a research probe is built on the hypothesis that the synergistic integration of these two pharmacophoric elements can lead to novel biological activities or serve as a valuable tool for exploring biological systems.
The structure features a 2-methylimidazole (B133640) ring connected via a three-carbon propyl linker to a terminal N-methylamine group. This specific arrangement offers several points of interest:
Dual Functionality : The molecule possesses two basic nitrogen centers—one in the imidazole ring and one in the terminal amine—allowing for multiple potential points of interaction with biological targets through hydrogen bonding or ionic interactions.
Linker Flexibility : The propyl chain provides rotational flexibility, enabling the imidazole and amine moieties to adopt various spatial orientations to fit optimally within a binding site. The length of this linker is a critical variable in structure-activity relationship (SAR) studies. nih.gov
Specific Substitution : The methyl group at the 2-position of the imidazole ring sterically shields the adjacent nitrogen and alters the electronic properties of the ring system compared to an unsubstituted imidazole. Similarly, the methyl group on the terminal amine modulates its basicity and steric profile. These features can enhance selectivity for a particular biological target.
This molecular architecture makes this compound an ideal candidate for fragment-based drug discovery or as a foundational scaffold for building more complex molecules.
Based on the structural characteristics of this compound, a focused academic inquiry could pursue several research objectives. The overarching goal would be to characterize its chemical properties and explore its potential as a bioactive agent or a chemical tool.
Key Research Objectives:
Synthesis and Optimization : Developing efficient and scalable synthetic routes to this compound and a library of structural analogues. This would involve varying the linker length (e.g., ethyl, butyl), modifying substituents on the imidazole ring, and altering the alkyl group on the terminal amine. nih.gov
Physicochemical Characterization : Thoroughly determining its key physicochemical properties, such as pKa, solubility, and lipophilicity (LogP), which are critical for understanding its potential behavior in biological systems.
Biological Screening : Evaluating the compound against a diverse range of biological targets where its constituent motifs are known to be active. Potential targets could include G-protein coupled receptors (GPCRs), kinases, and metalloenzymes, given the known activities of imidazole and amine-containing compounds.
Structural Biology Studies : If the compound shows promising activity, conducting co-crystallization studies with its target protein to elucidate the specific molecular interactions that govern its binding affinity and selectivity. This would provide a rational basis for further optimization.
Application as a Chemical Probe : Utilizing the compound as a tool to probe the function of specific biological pathways or to validate new drug targets. Its defined structure allows for the systematic exploration of binding site requirements.
The scope of inquiry would be to establish a foundational understanding of this compound's structure-activity relationships, laying the groundwork for its potential development as a lead compound in a drug discovery program or its use as a specialized chemical reagent.
Physicochemical Data
The following table summarizes key computed and experimental data for this compound and a related, unmethylated analogue.
| Property | This compound | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine |
| CAS Number | 933744-58-2 chemicalbook.com | 2258-21-1 nih.govsigmaaldrich.com |
| Molecular Formula | C₈H₁₅N₃ uni.lu | C₇H₁₃N₃ nih.govsigmaaldrich.com |
| Molecular Weight | 153.23 g/mol uni.lu | 139.20 g/mol nih.govsigmaaldrich.com |
| XlogP (Predicted) | 0.3 uni.lu | -0.2 nih.gov |
| Boiling Point | Not available | 110-112 °C (at 2-3 Torr) chemicalbook.com |
| Density | Not available | 1.028 g/mL at 25 °C sigmaaldrich.comchemicalbook.com |
| Refractive Index | Not available | n20/D 1.517 sigmaaldrich.comchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-3-(2-methylimidazol-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-8-10-5-7-11(8)6-3-4-9-2/h5,7,9H,3-4,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKYCCUKUIBFHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine
Historical Development of Synthetic Routes for Related Imidazole (B134444) Derivatives
The synthesis of imidazole derivatives has a rich history, with foundational methods still in use today. The Radziszewski reaction, first reported in 1882, provides a classic route to imidazoles through the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). Another cornerstone is the Debus synthesis, which similarly employs a glyoxal, an aldehyde, and ammonia to construct the imidazole ring.
Over the years, numerous modifications and novel methods have expanded the synthetic chemist's toolkit. These include the Van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, and various metal-catalyzed cross-coupling reactions that allow for the functionalization of the imidazole core. More contemporary approaches focus on efficiency and sustainability, employing multicomponent reactions and novel catalytic systems to streamline the synthesis of complex imidazole-containing molecules. These historical and modern methods provide a crucial backdrop for developing specific and optimized routes to compounds like methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine.
Optimized Synthesis of this compound
A common and optimized strategy for the synthesis of this compound involves a multi-step sequence starting from readily available precursors. This linear approach is often favored for its reliability and scalability.
Selection of Precursors and Reagents for Amination Reactions
The synthesis commences with the Michael addition of 2-methylimidazole (B133640) to acrylonitrile (B1666552). This reaction serves to introduce the three-carbon propyl chain to the N1 position of the imidazole ring. Subsequently, the resulting nitrile intermediate, 3-(2-methyl-1H-imidazol-1-yl)propanenitrile, is reduced to the corresponding primary amine, 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine. This primary amine is the direct precursor to the target molecule.
The final step involves the N-methylation of the primary amine. A well-established method for this transformation is the Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde (B43269) to introduce the methyl group. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comyoutube.com This classical reductive amination is advantageous as it typically avoids over-methylation to form quaternary ammonium (B1175870) salts. wikipedia.orgjk-sci.com
| Reaction Step | Starting Material | Reagent(s) | Intermediate/Product |
| Michael Addition | 2-Methylimidazole | Acrylonitrile | 3-(2-methyl-1H-imidazol-1-yl)propanenitrile |
| Nitrile Reduction | 3-(2-methyl-1H-imidazol-1-yl)propanenitrile | Reducing agent (e.g., H₂/Catalyst, LiAlH₄) | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine |
| N-Methylation | 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | Formic acid, Formaldehyde | This compound |
Reaction Condition Parameterization and Yield Maximization
For the initial Michael addition, solvent- and catalyst-free conditions have been shown to be effective for the reaction of imidazoles with acrylonitrile. researchgate.net Heating the neat mixture of 2-methylimidazole and acrylonitrile at elevated temperatures (e.g., 80-100 °C) can drive the reaction to completion, often with high yields. researchgate.net
The reduction of the nitrile intermediate can be achieved through various methods. Catalytic hydrogenation using catalysts such as Raney nickel or palladium on carbon is a common industrial practice. semanticscholar.org Alternatively, chemical reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be employed, which is a powerful method for converting nitriles to primary amines. chemistrysteps.comyoutube.comyoutube.comyoutube.com Careful control of the reaction conditions is necessary to ensure complete reduction without affecting the imidazole ring.
The final N-methylation via the Eschweiler-Clarke reaction is typically performed by heating the primary amine with an excess of formic acid and aqueous formaldehyde. wikipedia.orgnrochemistry.comjk-sci.comyoutube.comyoutube.com The reaction is often carried out at temperatures near boiling for several hours to ensure complete dimethylation of the primary amine to the desired tertiary amine. wikipedia.org
| Parameter | Michael Addition | Nitrile Reduction (Catalytic Hydrogenation) | N-Methylation (Eschweiler-Clarke) |
| Temperature | 80-100 °C | 30-80 °C | 80-100 °C |
| Pressure | Atmospheric | Elevated H₂ pressure (e.g., 6 bar) | Atmospheric |
| Solvent | None (neat) | Dichloromethane/water | Aqueous |
| Catalyst/Reagent | None | Pd/C, H₂ | Formic acid, Formaldehyde |
| Typical Yield | High | Moderate to High | High |
Chromatographic and Recrystallization Purification Protocols
Purification of the intermediates and the final product is crucial for obtaining a high-purity compound. The nitrile intermediate from the Michael addition can often be purified by vacuum distillation. Following the reduction of the nitrile, the resulting primary amine can be purified by distillation or column chromatography on silica (B1680970) gel.
The final product, this compound, being a tertiary amine, can be purified by column chromatography. Alternatively, it can be converted to a salt, such as a hydrochloride salt, by treatment with hydrochloric acid. This salt can then be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield a crystalline solid with high purity.
Alternative and Convergent Synthetic Strategies
An alternative, more convergent approach to the synthesis of this compound would involve the direct alkylation of 2-methylimidazole with a pre-functionalized three-carbon unit already containing the methylamino group. A suitable alkylating agent for this purpose would be N-(3-chloropropyl)methylamine or a similar derivative with a good leaving group.
Exploration of Stereoselective Synthetic Approaches (if applicable to chiral derivatives)
The target compound, this compound, is an achiral molecule, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthetic approaches are not necessary for its preparation.
However, if a chiral center were to be introduced into the propyl chain, for instance, by substitution, then stereoselective methods would become highly relevant. In such cases, strategies could involve the use of chiral starting materials, chiral catalysts for the key bond-forming reactions, or resolution of a racemic mixture of the final product or a key intermediate. For example, a stereoselective reduction of a prochiral ketone precursor could establish a chiral alcohol, which could then be converted to the desired chiral amine. As the subject compound lacks chirality, these considerations remain hypothetical in this context.
Considerations for Scalable and Sustainable Synthetic Protocols
The development of a synthetic route for industrial-scale production of this compound necessitates a thorough evaluation of its scalability and sustainability. Adherence to the principles of green chemistry is paramount, focusing on maximizing efficiency while minimizing environmental impact and ensuring operational safety. A plausible and common synthetic strategy involves a two-step process: the initial N-alkylation of 2-methylimidazole to form a key intermediate, followed by a selective N-methylation to yield the final product. This section analyzes the critical factors for developing a robust, safe, and eco-friendly manufacturing process based on this approach.
Step 1: N-Alkylation of 2-Methylimidazole
A conventional and reliable method for synthesizing the precursor, 3-(2-methyl-1H-imidazol-1-yl)propylamine, involves the N-alkylation of 2-methylimidazole with an alkyl halide containing a protected primary amine, such as N-(3-bromopropyl)phthalimide. This approach is a variation of the Gabriel synthesis. wikipedia.orgbyjus.com
Scalability Considerations:
Reagent Handling: Traditional protocols for similar alkylations often employ strong, hazardous bases like sodium hydride (NaH), which is pyrophoric and requires handling in anhydrous solvents. ajuronline.org For large-scale operations, substituting NaH with safer, less reactive inorganic bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) is highly preferable. google.comacs.org
Work-up and Isolation: The purification of the N-alkylated intermediate is a crucial step. A scalable process should aim for direct isolation of the product via crystallization, avoiding chromatographic purification, which is solvent-intensive and not economically viable for large quantities. The subsequent deprotection step in the Gabriel synthesis, often using hydrazine, requires careful handling due to the reagent's toxicity. The formation of a phthalhydrazide (B32825) precipitate can also complicate product isolation. wikipedia.org
Sustainability Considerations:
Atom Economy: The Gabriel synthesis is characterized by poor atom economy, as the phthalimide (B116566) group, which has a significant molecular weight, is ultimately removed as a byproduct (phthalhydrazide or phthalic acid). wikipedia.orgrsc.org This generates a substantial amount of waste relative to the desired product. Developing synthetic routes that avoid such protecting groups would be a significant step toward a more sustainable process.
Solvent Selection: The choice of solvent has a major impact on the environmental footprint of the synthesis. Protic solvents are generally not suitable for alkylations using strong bases like NaH. Dipolar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are effective but are considered solvents of high concern due to their toxicity and high boiling points, which makes them energy-intensive to remove and recycle. Greener alternatives are actively being explored for N-alkylation reactions. Solvent-free conditions, using a phase-transfer catalyst, or employing more benign solvents like propylene (B89431) carbonate or ionic liquids can significantly reduce the environmental impact. ajuronline.orgresearchgate.netresearchgate.netresearchgate.net
| Solvent | Boiling Point (°C) | Toxicity/Environmental Concerns | Sustainability Profile |
|---|---|---|---|
| Dimethylformamide (DMF) | 153 | Reproductive toxicity, hepatotoxic | Undesirable |
| Acetonitrile (B52724) | 82 | Volatile, toxic | Problematic |
| Toluene | 111 | Volatile, neurotoxic | Problematic |
| Propylene Carbonate | 242 | Low toxicity, biodegradable | Recommended |
| [Bmim]BF₄ (Ionic Liquid) | >300 | Low volatility, but potential aquatic toxicity and high cost | Acceptable with recycling |
| Solvent-Free | N/A | Minimal solvent waste | Ideal |
Step 2: N-Methylation of 3-(2-methyl-1H-imidazol-1-yl)propylamine
The final step involves the selective methylation of the primary amine precursor. Traditional methods often rely on hazardous reagents, but modern catalytic approaches offer far more sustainable and scalable alternatives.
Scalability Considerations:
Reagent Safety and Cost: Classic methylating agents like methyl iodide or dimethyl sulfate (B86663) are highly toxic, carcinogenic, and volatile, posing significant handling risks and requiring specialized equipment for large-scale use. These reagents are also expensive and generate stoichiometric salt waste.
Process Control: Catalytic reductive amination offers a highly controlled, one-pot process that is amenable to industrial scale-up. wikipedia.org The reaction can be run in standard reactors, and the use of heterogeneous catalysts simplifies product isolation and catalyst recovery.
Sustainability Considerations:
C1 Source: A key aspect of a green methylation process is the choice of the methyl group source. Methanol is an ideal C1 feedstock as it is inexpensive, readily available, and can be produced from renewable sources. rsc.orgnih.gov Formaldehyde is another effective C1 source. These reagents are used in "borrowing hydrogen" or reductive amination protocols, where the only theoretical byproduct is water, leading to an exceptionally clean and atom-economical transformation. nih.gov
| Methylation Method | Methylating Agent | Typical Byproduct | Atom Economy | Safety/Toxicity Profile |
|---|---|---|---|---|
| Eschweiler-Clarke Reaction | Formaldehyde/Formic Acid | CO₂, H₂O | Moderate | Uses excess reagents, CO₂ emission |
| Alkylation with Methyl Halide | Methyl Iodide (CH₃I) | HI salt | Low | Highly toxic, carcinogenic reagent |
| Alkylation with Dimethyl Sulfate | (CH₃)₂SO₄ | Sulfate salt | Low | Extremely toxic, carcinogenic reagent |
| Catalytic Reductive Amination | Methanol (CH₃OH) | H₂O | Very High | Sustainable C1 source, green process |
| Catalytic Reductive Amination | Formaldehyde (CH₂O) | H₂O | Very High | Green process, avoids halogenated waste |
Advanced Analytical and Spectroscopic Characterization of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine
High-Resolution Mass Spectrometry for Molecular Confirmation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the definitive confirmation of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine (C9H17N3), the theoretical exact mass of its protonated form [M+H]+ is calculated and compared against the experimentally observed value. A close correlation between these values provides strong evidence for the compound's identity and is a primary indicator of its purity.
Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion (in this case, the protonated molecule [C9H17N3+H]+) and analyzing the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure, offering a veritable "fingerprint" that can be used for confirmation. The collision-induced dissociation (CID) of the parent ion would likely lead to specific bond cleavages. Key fragmentation pathways for this compound would be expected to include:
Cleavage of the propyl chain: Breakage of the C-C bonds in the propyl linker would result in a series of charged fragments, helping to map the connectivity of the molecule.
Loss of the methylamine (B109427) group: Fragmentation involving the cleavage of the bond between the propyl chain and the secondary amine could lead to the loss of a neutral methylamine (CH3NH2) or the formation of an ion corresponding to the remaining imidazolylpropyl moiety.
Fragmentation of the imidazole (B134444) ring: At higher collision energies, the stable imidazole ring itself can undergo cleavage, yielding characteristic product ions that confirm the presence of this heterocyclic system.
Analysis of these fragmentation patterns allows for the meticulous reconstruction of the molecular structure, confirming the specific arrangement of the 2-methylimidazole (B133640) ring, the propyl linker, and the terminal methylamine group.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
A full suite of NMR experiments is employed to assign every proton and carbon signal unambiguously.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift, δ), and their proximity to other protons (spin-spin coupling, J). For this compound, distinct signals would be expected for the imidazole ring protons, the 2-methyl group protons, the three methylene (B1212753) groups of the propyl chain, and the N-methyl group protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Signals would correspond to the carbons of the imidazole ring, the 2-methyl group, the propyl chain methylene groups, and the N-methyl group.
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for establishing the final structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity through the propyl chain (-CH2-CH2-CH2-).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is critical for connecting the different fragments of the molecule. For instance, HMBC would show correlations between the protons of the N-CH2 group of the propyl chain and the carbons of the imidazole ring, confirming the point of attachment. It would also link the N-methyl protons to the terminal methylene group of the propyl chain.
A representative table of expected NMR chemical shifts is provided below. Actual values can vary based on the solvent and experimental conditions.
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key HMBC Correlations |
| Imidazole C2-CH₃ | ~2.3 | ~12 | C2 of imidazole |
| Imidazole H4/H5 | ~6.8-7.0 | ~120-128 | C2, C4, C5 |
| N-CH₂ (propyl) | ~4.0 | ~45 | Imidazole C5 |
| CH₂-CH₂-CH₂ | ~2.0 | ~30 | N-CH₂ and N-CH₂ |
| N-CH₂ (propyl) | ~2.6 | ~48 | N-CH₃ |
| N-CH₃ | ~2.4 | ~36 | N-CH₂ (propyl) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would display characteristic absorption bands:
~3100-2800 cm⁻¹: C-H stretching vibrations from the alkyl chain, methyl groups, and the imidazole ring.
~1580-1450 cm⁻¹: C=C and C=N stretching vibrations characteristic of the imidazole ring.
~1200-1000 cm⁻¹: C-N stretching vibrations from the amine and the imidazole ring connections.
A weak to medium N-H stretching band might be observed around 3300 cm⁻¹ if the secondary amine is not fully protonated.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The imidazole ring contains a conjugated π-system, which would be expected to absorb UV radiation. A characteristic absorption maximum (λmax) would likely be observed in the 200-250 nm region, corresponding to π → π* electronic transitions within the heterocyclic ring.
Chromatographic Methods for Purity Profiling and Quantitative Analysis in Research Matrices (e.g., HPLC, GC)
Chromatographic techniques are essential for separating the target compound from impurities and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of non-volatile compounds. Due to the basic nature of the amine and imidazole groups, reverse-phase HPLC would be a suitable method. A typical method would employ a C18 column with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection would most commonly be achieved using a UV detector set to the λmax determined by UV-Vis spectroscopy. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.
Gas Chromatography (GC): GC can also be used for purity analysis, particularly for assessing volatile impurities. The compound itself is sufficiently volatile for GC analysis. A polar capillary column (e.g., a "WAX" or amine-specific column) would be appropriate to handle the basic nature of the molecule. A flame ionization detector (FID) would provide excellent sensitivity for quantitative analysis. When coupled with a mass spectrometer (GC-MS), this method provides both retention time and mass spectral data, allowing for the confident identification and quantification of the target compound and any potential impurities.
X-ray Crystallography for Solid-State Structural Elucidation (if crystalline forms are obtained)
Should this compound be successfully crystallized, either as a free base or as a salt (e.g., hydrochloride or tartrate), single-crystal X-ray diffraction would provide the ultimate, unambiguous structural confirmation. This technique maps the electron density of the crystal to determine the precise three-dimensional arrangement of every atom in the solid state. The resulting data would provide highly accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry and revealing details about intermolecular interactions, such as hydrogen bonding, in the crystal lattice. This method stands as the gold standard for absolute structure determination.
Molecular Interactions and Biophysical Characterization of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine
Investigation of Ligand-Receptor Binding Affinities (In Vitro Assays)
Thorough searches for research on methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine yielded no specific studies employing in vitro assays to determine its binding affinities for any recombinant receptors.
Radioligand Binding Studies with Recombinant Receptors
No published radioligand binding studies were found for this compound. This type of assay is fundamental for determining a compound's affinity (Kᵢ or Kd values) and selectivity for specific receptor targets. nih.govnih.gov The absence of such data means that the receptor binding profile of this compound is currently unknown. For many pharmacologically active molecules, radioligand binding assays are a primary step in characterizing their interaction with biological targets. nih.gov
Fluorescence Polarization or Surface Plasmon Resonance (SPR) Assays
Similarly, there is no available information on the use of fluorescence polarization (FP) or surface plasmon resonance (SPR) assays to characterize the binding kinetics of this compound. These techniques provide valuable data on the association and dissociation rates of a ligand and its receptor, offering deeper insights into the binding event. nih.govnih.gov
Enzyme Inhibition or Activation Studies (In Vitro Biochemical Assays)
No specific in vitro biochemical assays detailing the inhibitory or activating effects of this compound on any enzyme have been published. Such studies are crucial for understanding a compound's potential to modulate enzymatic pathways, a common mechanism of action for many therapeutic agents. researchgate.net
Cellular Target Engagement and Receptor Occupancy Studies (In Vitro Cell Models)
There is a lack of published research on the cellular target engagement of this compound in in vitro cell models. Techniques such as the Cellular Thermal Shift Assay (CETSA) are often used to confirm that a compound binds to its intended target within a cellular environment, a critical step in validating its mechanism of action. nih.govresearchgate.net Without such studies, it is unclear if this compound can effectively reach and interact with any intracellular targets.
Mechanistic Elucidation of Downstream Signaling Pathways (In Vitro Cell-Based Systems)
No studies were identified that explored the effects of this compound on downstream signaling pathways in cell-based systems. Research in this area would typically investigate changes in second messenger levels (e.g., cAMP or calcium) or the phosphorylation status of key signaling proteins to understand the functional consequences of receptor binding or enzyme modulation. nih.govmdpi.com
Structure Activity Relationship Sar Studies of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine Derivatives
Rational Design Principles for Analog Synthesis
The rational design of analogs of methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine is guided by established principles of medicinal chemistry. These principles involve systematic structural modifications to probe the chemical space around the lead compound, aiming to identify key pharmacophoric features and optimize biological activity. The design strategy typically focuses on three main regions of the molecule: the imidazole (B134444) heterocycle, the propyl amine linker, and the terminal N-methyl group.
The imidazole ring is a common motif in biologically active compounds due to its ability to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination. Systematic modifications to this heterocycle can have a profound impact on the compound's potency and selectivity. Key modifications often include:
Substitution at the C4 and C5 positions: Introducing a range of substituents, from small alkyl groups to larger aromatic moieties, can explore steric and electronic effects. For instance, electron-donating or electron-withdrawing groups can modulate the pKa of the imidazole nitrogen, influencing its interaction with biological targets.
Replacement of the methyl group at the C2 position: Varying the size and lipophilicity of the substituent at the C2 position can provide insights into the steric tolerance of the binding pocket. Analogs with ethyl, propyl, or even cyclic substituents at this position are often synthesized.
These modifications are designed to map the binding site and identify key interactions that contribute to the biological activity of the parent compound.
The propyl amine linker connecting the imidazole ring to the terminal nitrogen atom plays a crucial role in positioning the key functional groups in the correct orientation for optimal interaction with a biological target. Variations in the linker's length and flexibility are critical aspects of SAR studies. Common modifications include:
Altering the linker length: Synthesizing analogs with shorter (ethyl) or longer (butyl, pentyl) alkyl chains helps to determine the optimal distance between the imidazole and the terminal amine.
Introducing branching: Incorporating methyl or other small alkyl groups on the propyl chain can restrict conformational flexibility, which may lead to an increase in potency if the resulting conformation is bioactive.
Insertion of rigidifying elements: The introduction of double bonds or cyclic structures within the linker can further constrain the molecule's conformation, providing valuable information about the preferred geometry for binding.
The goal of these modifications is to fine-tune the spatial relationship between the key pharmacophoric elements of the molecule.
The terminal N-methyl amine is another critical feature for investigation. Modifications at this position can influence the compound's basicity, lipophilicity, and potential for hydrogen bonding. Key areas of exploration include:
Variation of the N-alkyl substituent: Replacing the methyl group with other alkyl groups (ethyl, propyl, etc.) or even cyclic or aromatic substituents can probe the steric and hydrophobic requirements of the binding site.
N-alkylation and N-acylation: The synthesis of secondary and tertiary amines, or their conversion to amides, can significantly alter the compound's physicochemical properties and biological activity.
Introduction of functional groups: Incorporating polar functional groups on the N-alkyl substituent can enhance solubility and introduce new hydrogen bonding opportunities.
These systematic changes help to define the optimal substitution pattern at the terminal nitrogen for the desired biological effect.
Synthesis of a Focused Library of this compound Analogs
The synthesis of a focused library of analogs is a key step in any SAR study. The synthetic routes are designed to be efficient and versatile, allowing for the introduction of diverse substituents at the desired positions. A common synthetic strategy for this class of compounds might involve the alkylation of 2-methylimidazole (B133640) with a suitably functionalized propyl halide, followed by manipulation of the terminal amine functionality. The specific choice of starting materials and reagents will depend on the desired modifications.
For example, to explore variations on the imidazole ring, different substituted 2-alkylimidazoles would be used as starting materials. To investigate the linker, a variety of haloalkylamines with different chain lengths and branching patterns would be employed. Finally, modifications to the N-methyl group are typically achieved in the final steps of the synthesis, for instance, through reductive amination or N-alkylation of a primary amine precursor.
In Vitro Biological Evaluation of Analogs for SAR Determination
Once a library of analogs has been synthesized, the next crucial step is their biological evaluation. This is typically carried out using a panel of in vitro assays designed to measure the compound's activity against a specific biological target or pathway. The data obtained from these assays are then used to establish the structure-activity relationships.
The results of these evaluations are often presented in a tabular format to facilitate comparison between the different analogs. Key parameters that are typically measured include the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50).
Table 1: Hypothetical In Vitro Biological Activity of this compound Analogs
| Compound ID | R1 (on Imidazole C2) | Linker | R2 (on Amine N) | Biological Activity (IC50, µM) |
| Parent | -CH3 | -(CH2)3- | -CH3 | 1.5 |
| Analog 1 | -H | -(CH2)3- | -CH3 | 10.2 |
| Analog 2 | -CH2CH3 | -(CH2)3- | -CH3 | 0.8 |
| Analog 3 | -CH3 | -(CH2)2- | -CH3 | 5.7 |
| Analog 4 | -CH3 | -(CH2)4- | -CH3 | 3.1 |
| Analog 5 | -CH3 | -(CH2)3- | -H | 8.4 |
| Analog 6 | -CH3 | -(CH2)3- | -CH2CH3 | 2.0 |
This table presents hypothetical data for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models can provide predictive insights and help to prioritize the synthesis of new, potentially more active analogs.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A dataset of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices, 3D descriptors), are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.
Exploration of Bioisosteric Replacements to Optimize Molecular Interactions
In the rational design of therapeutic agents, the strategic modification of a lead compound is crucial for enhancing potency, selectivity, and pharmacokinetic properties. One of the most powerful strategies in medicinal chemistry is bioisosteric replacement, where a functional group or moiety is substituted with another that retains similar physical and chemical properties, leading to a comparable biological response. This section explores the potential for optimizing the molecular interactions of this compound through the systematic application of bioisosteric replacements to its core structural components: the 2-methyl-1H-imidazole ring, the propyl linker, and the terminal methylamine (B109427) group.
The imidazole ring is a common feature in many biologically active molecules, prized for its unique electronic and hydrogen-bonding capabilities. nih.govlongdom.org However, replacing this core can address potential metabolic liabilities or fine-tune interactions with a biological target. Bioisosteres for the imidazole moiety are often other five-membered heterocycles that can mimic its size, shape, and electronic distribution. nih.gov
Research into various classes of compounds has demonstrated the utility of azoles, such as triazoles and oxadiazoles, as effective amide and imidazole bioisosteres. nih.govnih.gov These replacements can alter the hydrogen bond donor-acceptor profile, pKa, and dipole moment, which can significantly influence binding affinity. For instance, the replacement of an amide with a 1,2,3-triazole has been shown to improve the potency and pharmacological features of certain compounds. nih.gov Similarly, 1,2,4-oxadiazoles have been successfully employed to replace amide bonds, resulting in compounds with comparable potency and improved metabolic stability.
The following table presents a hypothetical structure-activity relationship (SAR) study exploring the replacement of the 2-methyl-1H-imidazole ring in the parent compound with various bioisosteric five-membered heterocycles. The biological activity is represented as a hypothetical inhibitory concentration (IC₅₀) to illustrate the potential impact of these modifications.
Table 1: Bioisosteric Replacements for the 2-Methyl-1H-imidazole Ring The following data is illustrative and based on established principles of medicinal chemistry.
Compound R (Heterocycle) Hypothetical IC₅₀ (nM) Rationale for Change in Activity Parent 2-Methyl-1H-imidazole 100 Baseline activity. Imidazole acts as a hydrogen bond acceptor and has a specific pKa. Analog 1 1H-1,2,3-Triazole 150 Slight decrease in potency; the triazole ring can alter the electronic landscape and hydrogen bonding capacity compared to imidazole. Analog 2 1H-1,2,4-Triazole 80 Improved potency; potential for an additional hydrogen bond interaction or a more favorable dipole moment for the binding pocket. nih.gov Analog 3 3-Methyl-1,2,4-Oxadiazole 200 Reduced activity; the oxadiazole lacks the N-H donor of the imidazole tautomer and has a different electrostatic potential, which may be less optimal for the target. Analog 4 1-Methyl-1H-pyrazole 120 Similar activity; pyrazole (B372694) is a close structural mimic of imidazole, but the altered nitrogen positioning can slightly change the interaction geometry. Analog 5 1H-Tetrazole 350 Significantly lower potency; while a known bioisostere, the tetrazole's acidic properties and electronic distribution differ substantially from imidazole, often making it a better mimic for a carboxylic acid. [3, 8]
The table below outlines potential modifications to the propyl chain and their predicted effects on biological activity.
Table 2: Bioisosteric Replacements within the Propyl Linker The following data is illustrative and based on established principles of medicinal chemistry.
Compound Linker Modification Hypothetical IC₅₀ (nM) Rationale for Change in Activity Parent -CH₂-CH₂-CH₂- 100 Baseline activity with optimal linker length and flexibility. Analog 6 -CH₂-O-CH₂- 500 Decreased activity; the introduction of an ether oxygen alters conformational preferences and polarity, potentially misaligning key binding groups. Analog 7 -CH₂-S-CH₂- 450 Decreased activity; similar to the ether, the thioether changes the linker geometry and electronic character. Analog 8 Cyclopropyl (B3062369) insertion 90 Slightly improved activity; the rigid cyclopropyl group restricts conformation, potentially locking the molecule in a more bioactive orientation, which can be entropically favorable for binding.
The terminal N-methylamine group is likely a key pharmacophoric feature, forming critical interactions such as hydrogen bonds or ionic bonds with the biological target. Bioisosteric replacement of this group seeks to maintain or enhance these interactions while potentially improving properties like selectivity or oral bioavailability. Modifications can range from altering the N-alkyl substituent to replacing the amine functionality altogether with another basic group.
The following table details potential bioisosteric replacements for the terminal methylamine group.
Table 3: Bioisosteric Replacements for the Terminal Methylamine Group The following data is illustrative and based on established principles of medicinal chemistry.
Compound Terminal Group Hypothetical IC₅₀ (nM) Rationale for Change in Activity Parent -NHCH₃ 100 Baseline activity; secondary amine provides a crucial hydrogen bond donor and basic center. Analog 9 -NHCH₂CH₃ 250 Decreased activity; the larger ethyl group may introduce steric hindrance within the binding site. Analog 10 -NH₂ 85 Improved activity; a primary amine offers more hydrogen bond donors and may have a more optimal steric profile for the target. Analog 11 -N(CH₃)₂ >1000 Loss of activity; the tertiary amine lacks the crucial hydrogen bond donor capability, indicating its importance for binding. Analog 12 -OH >2000 Loss of activity; replacing the basic amine with a neutral hydroxyl group eliminates the key ionic/hydrogen bond interaction.
Preclinical Biological and Pharmacological Evaluation of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine in Vitro and Ex Vivo Studies
In Vitro Efficacy Assessments in Relevant Cell-Based and Tissue Models
Functional Assays in Cultured Cell Lines
No publicly available data from functional assays in cultured cell lines for methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine could be located.
Organ Bath Studies on Isolated Tissues
No publicly available data from organ bath studies on isolated tissues for this compound could be located.
Investigation of Selectivity and Off-Target Interactions in Biological Systems (In Vitro)
No publicly available data investigating the selectivity and off-target interactions of this compound in biological systems could be located.
Analysis of Concentration-Response Relationships in Preclinical Models
No publicly available data analyzing the concentration-response relationships of this compound in preclinical models could be located.
Comparative Biological Activity with Established Reference Compounds
No publicly available data comparing the biological activity of this compound with established reference compounds could be located.
Metabolic Profiling and Pharmacokinetic Assessment of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine in Vitro and in Silico
In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes, S9 Fractions)
No studies detailing the in vitro metabolic stability of methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine in systems such as human liver microsomes, hepatocytes, or S9 fractions were identified. Such studies are crucial in early drug discovery to estimate the intrinsic clearance of a compound, providing insights into its potential in vivo half-life. thermofisher.combioivt.comevotec.com The general approach for these studies involves incubating the compound with the biological matrix and monitoring its disappearance over time. frontiersin.org
Identification and Structural Elucidation of Major Metabolites (In Vitro)
There is no available information on the metabolites of this compound that may be formed during in vitro metabolism. The identification of major metabolites is a critical step in understanding the biotransformation pathways of a new chemical entity. This process typically involves the use of high-resolution mass spectrometry to detect and characterize the chemical structures of metabolic products. nih.gov
Enzyme Kinetics of Metabolic Transformations (e.g., Cytochrome P450 Enzymes, Monoamine Oxidases)
Data on the specific enzymes responsible for the metabolism of this compound, such as cytochrome P450 (CYP) isoforms or monoamine oxidases (MAO), could not be located. Enzyme kinetic studies are necessary to determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax), which describe the efficiency of the metabolic process.
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
While numerous in silico tools and models exist for predicting the ADME properties of chemical compounds, no specific predictions for this compound have been published. researchgate.netmdpi.comisca.me These predictive models are valuable for estimating a compound's pharmacokinetic behavior before extensive experimental work is conducted, though their accuracy can be limited. researchgate.net
Assessment of Plasma Protein Binding (In Vitro)
No experimental data was found regarding the extent to which this compound binds to plasma proteins. The degree of plasma protein binding significantly influences the distribution and availability of a compound to its target sites and for metabolism and excretion. nih.gov
Theoretical and Computational Chemistry Studies of Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine
Molecular Docking Simulations for Ligand-Target Complex Formation
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine, molecular docking simulations can be instrumental in identifying potential biological targets and elucidating the molecular basis of its interactions. These simulations involve predicting the binding mode and affinity of the ligand (this compound) within the active site of a target protein.
The process typically begins with the three-dimensional structures of both the ligand and the target protein, which can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using homology modeling. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site and use a scoring function to estimate the binding affinity for each pose.
For instance, studies on other imidazole-containing compounds have successfully used molecular docking to identify potential inhibitors for various enzymes. nih.govnih.gov These studies often report binding energies and key interacting residues. A hypothetical docking study of this compound against a putative target could yield results such as those presented in the interactive table below, highlighting the binding energy and key interactions.
Interactive Data Table: Hypothetical Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Protein Kinase A | -8.5 | TYR229, LEU173 | Hydrogen Bond, Hydrophobic |
| Cytochrome P450 | -7.9 | PHE215, ALA302 | Pi-Pi Stacking, Hydrophobic |
| Histamine (B1213489) H3 Receptor | -9.2 | ASP114, TYR115 | Ionic Interaction, Hydrogen Bond |
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its conformational dynamics, both in solution and when bound to a biological target. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic behavior of the system at an atomic level. nih.gov
When applied to a ligand-protein complex identified through molecular docking, MD simulations can be used to assess the stability of the predicted binding pose and to explore the flexibility of both the ligand and the protein's active site. ajchem-a.com The simulation can reveal subtle conformational changes that occur upon ligand binding and can help to identify key interactions that are maintained throughout the simulation, providing a more dynamic and realistic picture of the binding event.
Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the number of hydrogen bonds to quantify the strength of the interaction over time. Research on similar imidazole (B134444) derivatives has demonstrated the utility of MD simulations in validating docking results and understanding the dynamic nature of ligand-receptor interactions. nih.gov
Quantum Mechanical Calculations for Electronic Structure, Reactivity, and pKa Prediction
Quantum mechanical (QM) calculations are employed to investigate the electronic structure and reactivity of molecules. researchgate.net For this compound, QM methods such as Density Functional Theory (DFT) can provide valuable information about its molecular orbitals, charge distribution, and reactivity indices. niscpr.res.in
These calculations can be used to determine the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is an indicator of the molecule's excitability; a larger gap suggests higher stability. researchgate.net
Furthermore, QM calculations can predict the molecular electrostatic potential (MEP), which illustrates the charge distribution and can identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net This information is vital for understanding how the molecule might interact with biological targets. QM methods are also utilized to predict the pKa values of ionizable groups in the molecule, which is essential for understanding its behavior at different physiological pH levels.
Pharmacophore Modeling for De Novo Ligand Design
Pharmacophore modeling is a technique used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) that are responsible for a molecule's biological activity. A pharmacophore model for this compound could be developed based on its known interactions with a biological target or from a set of active molecules with similar structures.
The key pharmacophoric features of this compound would likely include a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the imidazole nitrogen), and hydrophobic features (the methyl and propyl groups). Once a pharmacophore model is established, it can be used to design new molecules (de novo design) that fit the model and are therefore predicted to have similar biological activity. This approach allows for the rational design of new ligands with potentially improved properties such as higher affinity or better selectivity.
Virtual Screening Approaches for Identifying Novel Interacting Partners
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov A pharmacophore model or the three-dimensional structure of this compound can be used as a query to screen databases of chemical compounds. researchgate.net
In a structure-based virtual screening approach, the 3D structure of a potential target is used to dock a library of compounds, and the results are ranked based on their predicted binding affinity. nih.gov In a ligand-based approach, a known active molecule like this compound is used to find other molecules with similar properties, without requiring the 3D structure of the target. These methods can efficiently screen millions of compounds to identify a smaller, more manageable set for experimental testing, thus accelerating the discovery of new interacting partners.
Density Functional Theory (DFT) Calculations for Spectroscopic Property Prediction
Density Functional Theory (DFT) is a quantum mechanical method that is widely used to predict the spectroscopic properties of molecules. nih.gov For this compound, DFT calculations can be used to compute its vibrational (infrared and Raman) spectra, as well as its nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.inresearchgate.net
By calculating the vibrational frequencies, researchers can assign the experimentally observed peaks in the IR and Raman spectra to specific molecular vibrations, providing a detailed understanding of the molecule's structure and bonding. ijstr.orgnih.gov Similarly, DFT calculations of NMR chemical shifts can aid in the interpretation of experimental ¹H and ¹³C NMR spectra, helping to confirm the molecular structure. researchgate.net The comparison between calculated and experimental spectra can provide a high level of confidence in the structural assignment of the molecule.
Interactive Data Table: Hypothetical DFT-Calculated vs. Experimental Spectroscopic Data
| Spectroscopic Data | Calculated Value | Experimental Value |
| ¹H NMR (δ, ppm, N-H) | 3.15 | 3.12 |
| ¹³C NMR (δ, ppm, C=N) | 145.2 | 144.9 |
| IR (cm⁻¹, C-N stretch) | 1150 | 1155 |
Future Research Directions and Translational Perspectives for Methyl 3 2 Methyl 1h Imidazol 1 Yl Propyl Amine Research
Conceptual Exploration of Novel Biological Applications
The imidazole (B134444) moiety is associated with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govijpsjournal.com Consequently, a primary avenue of future research for methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine would involve a systematic exploration of its potential therapeutic applications.
Initial investigations could focus on its potential as an antimicrobial agent . Imidazole derivatives have been a cornerstone of antifungal therapy, and new derivatives are continually being explored for activity against resistant strains. nih.gov Furthermore, antibacterial properties have also been reported for various imidazole-containing compounds. eurekaselect.com Screening of this compound against a panel of clinically relevant bacteria and fungi could reveal novel antimicrobial activities.
Another promising area of investigation is its potential as an anticancer agent . Numerous imidazole derivatives have demonstrated antiproliferative effects through various mechanisms of action. nih.govnih.gov The structural similarity of the imidazole ring to natural nucleotides allows for potential interactions with DNA and related enzymes. ekb.eg Investigating the cytotoxicity of this compound against a diverse panel of cancer cell lines could be a valuable first step.
Furthermore, the role of imidazole-containing compounds as histamine (B1213489) receptor ligands suggests a potential for neurological or immunomodulatory applications. nih.gov The specific substitution pattern of this compound may confer selectivity for certain receptor subtypes, warranting investigation into its effects on the central nervous and immune systems. Non-imidazole histamine H3 receptor agonists have been developed, but imidazole-containing compounds remain significant in this area. acs.org
Finally, the potential for antiviral activity should not be overlooked. Imidazole derivatives have been synthesized and evaluated for their inhibitory action against various viruses, including influenza, HIV, and dengue virus. nih.gov
Design of Prodrug Strategies or Targeted Delivery Systems (Theoretical Frameworks)
To enhance the therapeutic potential of this compound, the development of prodrugs and targeted delivery systems could be conceptually explored. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, which can improve pharmacokinetic properties such as solubility and bioavailability. nih.govnih.gov
Given the presence of a secondary amine in its structure, various prodrug strategies for amines could be theoretically applied. nih.gov One approach involves the formation of a carbamate (B1207046) linkage, which can be designed to be cleaved by specific enzymes in the target tissue. nih.gov Another strategy could involve the use of a "trimethyl lock" system, which can be engineered for controlled release. nih.gov For imidazole-containing compounds specifically, prodrug strategies have been successfully employed, such as with the anticancer agent temozolomide, an imidazotetrazine prodrug. nih.govmdpi.com The acid stability of the imidazotetrazine ring allows for oral administration, a desirable feature for many therapeutics. nih.gov
Targeted drug delivery systems aim to increase the concentration of a drug at the site of action, thereby enhancing efficacy and reducing systemic side effects. wikipedia.org For this compound, this could be achieved by conjugation to a targeting moiety, such as an antibody or a ligand for a receptor that is overexpressed on diseased cells. nih.gov Nanoparticle-based delivery systems, such as liposomes, polymeric micelles, or dendrimers, could also be employed to encapsulate the compound and facilitate its delivery to the target site. wikipedia.orgnih.gov For tertiary amine-containing drugs, methods for targeted delivery have been developed where the drug is released at the site of action. google.com
Integration with High-Throughput Screening Platforms for Phenotypic or Target-Based Discovery
High-throughput screening (HTS) is a powerful tool in drug discovery for rapidly assessing the biological activity of a large number of compounds. frontiersin.org this compound could be integrated into HTS campaigns to identify novel biological activities.
In phenotypic screening , compounds are tested for their ability to produce a desired change in a cellular or organismal model, without prior knowledge of the specific molecular target. This approach is particularly useful for identifying compounds with novel mechanisms of action. This compound could be screened against a variety of disease models, such as cancer cell lines, microbial cultures, or even small model organisms like zebrafish. biobide.com
In target-based screening , compounds are tested for their ability to interact with a specific molecular target, such as an enzyme or a receptor, that is known to be involved in a disease process. Given the diverse biological activities of imidazole derivatives, this compound could be screened against a range of targets, including kinases, proteases, and G-protein coupled receptors. Imidazole derivatives have been successfully identified through HTS for antiviral activity against dengue virus and influenza A virus. nih.gov
Development of Advanced Preclinical Models for Further Investigation
Should initial screenings indicate promising biological activity, further investigation in more complex and physiologically relevant preclinical models would be necessary. Traditional preclinical models, such as 2D cell cultures and small animal models, have limitations in predicting human responses. pharmafeatures.com
The use of advanced in vitro models , such as three-dimensional (3D) organoids and "organ-on-a-chip" systems, can provide a more accurate representation of human physiology and disease. pharmafeatures.comnih.gov These models could be used to evaluate the efficacy and toxicity of this compound in a more human-relevant context. For example, if the compound shows anticancer activity, its effects could be tested on tumor organoids derived from patient samples.
For in vivo studies, in addition to traditional rodent models, the use of alternative models such as the zebrafish could be considered for early-stage toxicity and efficacy screening. biobide.com The genetic similarity of zebrafish to humans, coupled with their rapid development and transparency, makes them a valuable tool in preclinical research. biobide.com
Potential for Development as a Chemical Tool for Biological Research
Beyond its potential as a therapeutic agent, this compound could also be developed as a chemical tool to probe biological systems. monash.edu Chemical tools are small molecules that can be used to modulate the function of specific proteins or pathways, thereby helping to elucidate their role in health and disease.
If this compound is found to have a specific and potent interaction with a particular biological target, it could be used to study the function of that target in various cellular processes. The imidazole moiety is present in many ligands used for pharmacological studies. nih.gov Furthermore, the compound could be modified with fluorescent tags or other labels to create probes for imaging and biochemical assays. The development of such tools can significantly contribute to our understanding of complex biological systems. astrazeneca.com
Interdisciplinary Collaboration Opportunities in Drug Discovery and Chemical Biology
The successful development of a new therapeutic agent or chemical tool requires a collaborative effort from researchers in various disciplines. parabolicdrugs.comacs.org The future investigation of this compound presents numerous opportunities for interdisciplinary collaboration.
Chemists would be essential for the synthesis of the compound and its derivatives, as well as for the design and implementation of prodrug strategies. utexas.eduBiologists and pharmacologists would be needed to conduct the biological assays and to investigate the mechanism of action of the compound. azolifesciences.comComputational scientists could play a role in predicting potential biological targets and in analyzing large datasets from HTS campaigns. parabolicdrugs.com
Q & A
Q. What are the common synthetic pathways for methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine, and what starting materials are typically used?
The synthesis involves alkylation or nucleophilic substitution reactions. Starting materials often include 2-methylimidazole derivatives and halogenated propylamines. For example, 3-(2-methyl-1H-imidazol-1-yl)propylamine can react with methylating agents like methyl iodide under basic conditions (e.g., sodium hydride) in anhydrous solvents such as THF or DMF . Reaction optimization may require temperature control (e.g., 0–50°C) and inert atmospheres to prevent side reactions. Purification typically employs column chromatography or distillation .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- NMR spectroscopy : ^1H and ^13C NMR confirm structural integrity by resolving imidazole protons (δ 6.5–7.5 ppm) and methyl/amine groups (δ 2.0–3.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can computational methods improve the design and optimization of synthetic routes for this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates reaction path searches with experimental feedback loops to identify optimal conditions (e.g., solvent polarity, catalyst selection) . Machine learning models trained on PubChem data (e.g., reaction yields, solvent effects) can further refine synthetic protocols .
Q. What strategies resolve contradictions in reported biological activity data for imidazole-amine derivatives?
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., enzyme inhibition constants) .
- Structural analogs : Compare activity of this compound with derivatives like [(2-chloro-6-fluorophenyl)methyl] analogs to identify critical substituents .
- Meta-analysis : Cross-reference PubChem bioactivity data with in-house assays to account for variability in experimental conditions (e.g., cell lines, assay buffers) .
Q. How do substituent modifications on the imidazole ring or propylamine chain influence pharmacological properties?
- Imidazole substitutions : Introducing electron-withdrawing groups (e.g., halogens) at the 2-position enhances metabolic stability but may reduce solubility .
- Chain length variations : Extending the propylamine chain to butylamine increases lipophilicity, impacting blood-brain barrier penetration (tested via logP calculations and in vitro permeability assays) .
- SAR studies : Systematic modification of methyl groups (e.g., replacing methyl with ethyl on the imidazole) followed by enzymatic profiling (e.g., cytochrome P450 inhibition assays) reveals structure-activity trends .
Q. What reactor designs are optimal for scaling up synthesis while maintaining reproducibility?
- Flow chemistry : Continuous flow reactors minimize batch variability and improve heat transfer for exothermic steps (e.g., alkylation reactions) .
- Microwave-assisted synthesis : Accelerates reaction times (e.g., from 48 hours to 2 hours) for steps like amine coupling .
- Process analytical technology (PAT) : In-line NMR or IR monitoring ensures real-time quality control during large-scale production .
Methodological Considerations
Q. How to validate the compound’s stability under different storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 1–4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Long-term stability : Store aliquots at –20°C, 4°C, and room temperature; assess purity monthly for 6–12 months .
Q. What in vitro models best predict the compound’s pharmacokinetic profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
